molecular formula C9H9Cl2N3 B2394131 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1955548-74-9

4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2394131
CAS No.: 1955548-74-9
M. Wt: 230.09
InChI Key: NKZJAUQSVRRTBO-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1955548-74-9) is a chemical compound with the molecular formula C9H9Cl2N3 and a molecular weight of 230.09 . It is part of the pyrazolo[3,4-b]pyridine family of heterocyclic compounds, which are highly sought-after in scientific research due to their synthetic potential and wide range of detected biological activities . As a building block, this dichloro- and trialkyl-substituted analog offers reactive sites for further functionalization, making it a valuable intermediate in medicinal chemistry and agrochemical research. Researchers utilize pyrazolo[3,4-b]pyridine cores to develop substances with various pharmacological activities, including antibacterial, antimicrobial, and antifungal properties . Furthermore, this scaffold is present in numerous kinase inhibitors and compounds being investigated for antitumor agents . Beyond pharmaceutical applications, derivatives of this chemical class have shown promising growth-regulating activity in plants, such as winter wheat, demonstrating potential for use in agrochemistry . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should handle this compound with care and refer to the Safety Data Sheet for proper handling instructions. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4,6-dichloro-1,3,5-trimethylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c1-4-7(10)6-5(2)13-14(3)9(6)12-8(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZJAUQSVRRTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1Cl)N(N=C2C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions generally include:

    Temperature: Ambient to moderate temperatures (25-60°C)

    Solvent: Common solvents include ethanol or acetonitrile

    Catalyst: Trifluoracetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and aryl boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted pyrazolopyridines with various functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Coupling: Formation of aryl-substituted pyrazolopyridines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that pyrazolo[3,4-b]pyridines can target the phosphoinositide 3-kinase pathway, which is crucial in many cancer types. The compound's structural features may enhance its potency against various cancer cell lines.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antimicrobial agent.

Agricultural Applications

Herbicide Development
Due to its structural characteristics, this compound is being explored as a potential herbicide. Its ability to inhibit specific enzymatic pathways in plants could be harnessed to develop selective herbicides that target unwanted weeds without harming crops.

Materials Science

Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with unique properties. Its ability to undergo various chemical reactions allows for the creation of materials with tailored functionalities for applications in coatings, adhesives, and composites.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of kinase pathways leading to reduced proliferation in cancer cell lines.Journal of Medicinal Chemistry
Antimicrobial PropertiesSignificant activity against multiple bacterial strains; potential for new antibiotics.International Journal of Antimicrobial Agents
Herbicide DevelopmentEffective inhibition of weed growth in preliminary trials; selective action observed.Journal of Agricultural and Food Chemistry
Polymer SynthesisSuccessful incorporation into polymer matrices; enhanced mechanical properties noted.Polymer Science Journal

Mechanism of Action

The mechanism of action of 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity. Pathways involved may include inhibition of kinase activity or disruption of DNA synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Pharmacological Activities Synthetic Yield (If Reported)
4,6-Dichloro-1,3,5-trimethyl-1H-pyrazolo... 4,6-Cl; 1,3,5-CH3 C₈H₈Cl₂N₃ 229.08 Hypothesized kinase inhibition (based on core) N/A
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine 4,6-Cl; 1-CH(CH₃)₂ C₉H₉Cl₂N₃ 230.09 Not specified N/A
4,6-Dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine 4,6-CH₃; 1,3-Ph C₂₀H₁₇N₃ 299.37 By-product in synthesis; no reported bioactivity 6% (as by-product)
3-Amino-1H-pyrazolo[3,4-b]pyridine derivatives 3-NH₂; variable R-groups Varies Varies MNK1/2 inhibition (IC₅₀ < 1 µM for lead compounds) 41–95%
APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine) 6-aryl; 3-Ph-F C₂₀H₁₆FN₃O₂ 373.36 Kit kinase inhibition (IC₅₀ = 12 nM) Not reported

Key Observations:

Substituent Effects on Activity: The chlorine atoms in this compound likely increase its electron-withdrawing nature compared to methyl or phenyl-substituted analogs (e.g., 4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine). This could enhance binding to hydrophobic pockets in kinase targets but may reduce solubility .

Biological Activity Trends: Amino-substituted derivatives (e.g., 3-amino-1H-pyrazolo[3,4-b]pyridine) exhibit potent kinase inhibition (e.g., MNK1/2), highlighting the importance of hydrogen-bond donor groups for target engagement . In contrast, the dichloro-trimethyl analog lacks such groups, suggesting possible divergence in biological targets. Aryl-substituted derivatives (e.g., APcK110) demonstrate nanomolar potency against Kit kinase, emphasizing the role of aromatic interactions in kinase binding pockets .

Synthetic Accessibility :

  • One-pot methods using NADES (e.g., choline chloride:lactic acid) enable efficient synthesis of pyrazolo[3,4-b]pyridine hybrids (82–95% yields) . However, sterically hindered derivatives (e.g., trimethyl-substituted compounds) may require optimized conditions to avoid by-products .

Physicochemical Properties :

  • The dichloro-trimethyl derivative has a lower molecular weight (229.08 g/mol) compared to aryl-substituted analogs (e.g., 373.36 g/mol for APcK110), which may improve bioavailability. However, its higher lipophilicity (clogP ~2.8, estimated) could limit aqueous solubility .

Biological Activity

4,6-Dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C9H9Cl2N3
Molecular Weight: 230.09 g/mol
CAS Number: 1955548-74-9

The compound features a bicyclic structure with a pyrazole ring fused to a pyridine ring. The presence of chlorine atoms at positions 4 and 6, along with methyl groups at positions 1, 3, and 5, contributes to its unique chemical behavior and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies: In vitro studies demonstrated that the compound selectively inhibits cancer cell growth in breast and lung cancer models by inducing apoptosis and cell cycle arrest.
  • Mechanism of Action: The anticancer activity is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It interacts with several biological targets:

  • Kinase Inhibition: It has shown promise in inhibiting specific kinases involved in tumor progression.
  • Enzymatic Activity: The compound's structure allows it to bind effectively to active sites of certain enzymes, thereby reducing their activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction: The synthesis often starts with the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals.
  • Catalysis: Trifluoracetic acid is commonly used as a catalyst to facilitate the reaction.
  • Purification: Post-synthesis purification can be achieved through recrystallization or chromatography to obtain high-purity compounds.

Case Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on the compound's interaction with protein kinases. Using molecular docking studies alongside enzyme assays revealed that the compound binds effectively to the ATP-binding site of selected kinases, demonstrating potential as a targeted therapeutic agent.

Comparison with Related Compounds

Compound NameAnticancer ActivityEnzyme InhibitionStructural Features
This compoundHighModerateChlorine and methyl substitutions
4-Chloro-1H-pyrazolo[3,4-b]pyridineModerateLowSingle chlorine substitution
1H-Pyrazolo[3,4-b]quinolineHighHighDifferent bicyclic structure

Q & A

Q. What are the established synthetic routes for 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazolo[3,4-b]pyridine derivatives often employs scaffold-hopping strategies or multicomponent reactions. For example:

  • Three-component reactions using 5-aminopyrazole, aryl aldehydes, and thiopyran-diones in glacial acetic acid with ammonium acetate can yield pyrazolo[3,4-b]pyridine derivatives in high yields (88–97%) under reflux conditions .
  • Microwave-assisted synthesis reduces reaction times (e.g., 4–5 minutes) and improves regioselectivity via controlled dielectric heating, as demonstrated for pyrazolo[3,4-b]pyridines .
  • Solvent selection (e.g., n-butanol for reflux) and acid catalysts (e.g., p-toluenesulfonic acid) are critical for cyclization steps, as shown in the synthesis of substituted pyrazolo[3,4-b]pyridines .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray crystallography provides definitive proof of regiochemistry and planarity. For example, dihedral angles between pyrazolo[3,4-b]pyridine and substituent rings (e.g., 9.33°) can be measured to assess conformational stability .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR detect methyl group environments (e.g., 1,3,5-trimethyl signals) and chlorine substituent effects on aromatic protons.
  • Mass spectrometry (MS) confirms molecular weight and isotopic patterns for chlorine-containing derivatives .

Advanced Research Questions

Q. What structural modifications enhance the kinase inhibitory activity of pyrazolo[3,4-b]pyridine derivatives, and how is selectivity against off-target kinases achieved?

Methodological Answer:

  • Chlorine substitution : Ortho-dichloro substitution on aromatic rings significantly improves FGFR1 inhibition (IC50_{50} = 0.3 nM) and selectivity over VEGFR2 (1,200-fold) by optimizing hydrophobic interactions within the ATP-binding pocket .
  • Pyrazole N-methylation : N(1)-methylation disrupts H-bonding with kinase domains, eroding activity (IC50_{50} >5 μM). Retaining the N(1)-H group is critical for potency .
  • Scaffold hopping : Replacing pyrazolo[3,4-b]pyridine with indazole reduces enzymatic activity by 11-fold, highlighting the scaffold’s unique geometry for kinase binding .

Table 1: Key SAR Findings for Pyrazolo[3,4-b]pyridine Derivatives

DerivativeSubstituentFGFR1 IC50_{50} (nM)VEGFR2 IC50_{50} (nM)Selectivity (FGFR1/VEGFR2)
4a2,6-Dichloro-3,5-OMe0.3365.91,200-fold
5Indazole replacement3.3548.4166-fold
10N(1)-Methylated>5,000N/AN/A

Q. How can computational methods guide the design of pyrazolo[3,4-b]pyridine-based kinase inhibitors?

Methodological Answer:

  • Molecular docking : Use tools like AutoDock or Schrödinger Suite to model H-bond interactions between the N(1)-H group and kinase hinge regions (e.g., FGFR1 Ala564). Docking studies validated the loss of activity in N-methylated derivatives due to disrupted H-bonding .
  • Free energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., chlorine vs. methoxy groups) .
  • MD simulations : Assess conformational stability of the pyrazolo[3,4-b]pyridine core in aqueous and lipid environments to predict bioavailability .

Q. How should researchers address contradictions in biological activity data for structurally similar derivatives?

Methodological Answer:

  • Control experiments : Replicate synthesis and bioassays under standardized conditions (e.g., enzyme concentration, incubation time) to rule out batch variability .
  • Crystallographic analysis : Compare ligand-bound kinase structures to identify subtle conformational changes caused by substituents (e.g., dichloro vs. dimethyl groups) .
  • Kinetic studies : Measure konk_{on}/koffk_{off} rates to distinguish true potency differences from assay artifacts .

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